



# ZW49 (Zanidatamab Zovodotin) Technical Support Center

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Compound of Interest		
Compound Name:	ZW290	
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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ZW49 (zanidatamab zovodotin) in pre-clinical and clinical experiments.

# **Frequently Asked Questions (FAQs)**

Q1: What is ZW49 and what is its mechanism of action?

ZW49, also known as zanidatamab zovodotin, is a bispecific antibody-drug conjugate (ADC) that targets the human epidermal growth factor receptor 2 (HER2).[1][2][3] It is constructed from the bispecific antibody zanidatamab, which binds to two distinct epitopes on the HER2 receptor, and is conjugated to a proprietary cytotoxin (a novel auristatin) via a cleavable linker. [1][3] This biparatopic binding enhances internalization and delivery of the cytotoxic payload to HER2-expressing tumor cells, leading to tumor cell killing.[1][3]

Q2: What are the potential on-target, off-tumor effects of ZW49?

As ZW49 targets the HER2 receptor, on-target, off-tumor effects may occur in tissues with physiological HER2 expression. While designed for selectivity to tumors with high HER2 expression, researchers should be aware of potential toxicities in tissues such as the skin, gastrointestinal tract, and heart, which are known to express HER2. Careful monitoring of these organ systems is recommended during preclinical and clinical studies.

Q3: What are the most common treatment-related adverse events observed with ZW49?



In a Phase 1 clinical trial, the most common treatment-related adverse events were generally mild to moderate (Grade 1 or 2) and included keratitis (inflammation of the cornea), fatigue, and diarrhea.[1] These events have been reported to be reversible and manageable in an outpatient setting.[1]

Q4: How can I mitigate infusion-related reactions (IRRs) during ZW49 administration?

Infusion-related reactions are a potential adverse event with antibody-based therapies. To mitigate this risk, it is advisable to premedicate with antihistamines and corticosteroids before ZW49 infusion. A slow initial infusion rate with careful patient monitoring is also recommended. In the event of an IRR, the infusion should be paused, and appropriate medical management administered.

# Troubleshooting Guides Guide 1: Managing Ocular Toxicity (Keratitis)

- Issue: Observation of keratitis or other ocular surface disorders in animal models or clinical subjects.
- Potential Cause: On-target effects of ZW49 on HER2-expressing cells in the cornea.
- Troubleshooting Steps:
  - Baseline Assessment: Conduct a thorough ophthalmologic examination, including a slitlamp exam, before initiating ZW49 treatment.
  - Prophylactic Measures: Consider the use of lubricating eye drops to maintain ocular surface hydration.
  - Monitoring: Regularly monitor for signs and symptoms of keratitis such as eye pain,
     blurred vision, photophobia, and foreign body sensation.
  - Management: If keratitis develops, consult with an ophthalmologist. Treatment may include topical corticosteroids, and in more severe cases, dose interruption or discontinuation of ZW49 may be necessary.

# **Guide 2: Addressing Gastrointestinal Toxicity (Diarrhea)**



- Issue: Occurrence of diarrhea in subjects receiving ZW49.
- Potential Cause: On-target effects on HER2-expressing epithelial cells in the gastrointestinal tract.
- Troubleshooting Steps:
  - Monitoring: Closely monitor the frequency and severity of bowel movements.
  - Supportive Care: For mild to moderate diarrhea, provide supportive care including oral hydration and anti-diarrheal agents (e.g., loperamide) as per institutional guidelines.
  - Dose Modification: In cases of severe or persistent diarrhea, consider a dose reduction or temporary interruption of ZW49 treatment.

## **Quantitative Data Summary**

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) from Phase 1 Clinical Trial of ZW49



Adverse Event	Grade 1-2	Grade 3-4	Notes
Keratitis	Most common	Infrequent	Reversible and manageable.
Fatigue	Common	Infrequent	Generally manageable.
Diarrhea	Common	Infrequent	Manageable with supportive care.
Hematologic Toxicities	Not observed	Not observed	No treatment-related neutropenia or thrombocytopenia reported.
Pulmonary Toxicity	Not observed	Not observed	No treatment-related interstitial lung disease or pneumonitis reported.
Liver Toxicity	Not observed	Not observed	No treatment-related liver toxicity reported.

Data is a qualitative summary based on available public information and may not be exhaustive.

# Experimental Protocols Protocol 1: In Vitro Cytotoxicity Assay

- Cell Lines: Use a panel of cancer cell lines with varying levels of HER2 expression (e.g., SK-BR-3 for high HER2, MDA-MB-231 for low/no HER2).
- Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treatment: Treat cells with a serial dilution of ZW49. Include a negative control (vehicle) and a positive control (e.g., a known cytotoxic agent).



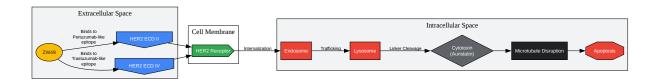
- Incubation: Incubate the cells for a period of 72-96 hours.
- Viability Assessment: Measure cell viability using a standard method such as MTS or CellTiter-Glo assay.
- Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to determine the potency of ZW49.

### **Protocol 2: In Vivo Xenograft Tumor Model**

- Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).
- Tumor Implantation: Subcutaneously implant HER2-positive tumor cells (e.g., NCI-N87) into the flank of the mice.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Randomize mice into treatment and control groups.
- Treatment Administration: Administer ZW49 intravenously at various dose levels and schedules. The control group should receive a vehicle control.
- Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
- Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
- Data Analysis: Compare tumor growth inhibition between the treatment and control groups to evaluate the in vivo efficacy of ZW49.

## **Visualizations**





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Caption: ZW49 Mechanism of Action.

Caption: Adverse Event Troubleshooting Workflow.

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### References

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